4-Fluoro vs. 4-Amino: Physicochemical & ADME Comparison
The target compound replaces the 4‑amino group present in the closest commercial analog N‑[4‑amino‑3‑(trifluoromethyl)phenyl]cyclopropanecarboxamide (PubChem CID 16227553) with a 4‑fluoro substituent. This substitution increases molecular weight from 244.21 to 262.20 g·mol⁻¹ and eliminates the aniline NH₂ hydrogen‑bond donor while retaining the electron‑withdrawing character at the para position [1]. The 4‑fluoro congener is expected to exhibit higher lipophilicity (calculated XLogP3 ≈ 2.5 for the amino analog [1]; the fluoro analog is predicted to be ca. 0.5–1.0 log units higher based on fragment‑based contributions of F vs. NH₂), potentially enhancing membrane permeability while reducing susceptibility to oxidative metabolism at the para position [2].
| Evidence Dimension | Molecular weight, hydrogen‑bond donor count, and predicted LogP |
|---|---|
| Target Compound Data | MW = 262.20 g·mol⁻¹; HBD = 2 (1 × NH₂ on cyclopropane + 1 × amide NH); predicted LogP ≈ 2.0–2.5 |
| Comparator Or Baseline | N‑[4‑amino‑3‑(trifluoromethyl)phenyl]cyclopropanecarboxamide: MW = 244.21 g·mol⁻¹; HBD = 3 (1 × NH₂ on cyclopropane? absent; 2 × aniline NH₂? present); XLogP3 = 2.5 [1] |
| Quantified Difference | ΔMW = +18.0 g·mol⁻¹; ΔHBD = −1; estimated ΔLogP ≈ +0.5 to +1.0 (higher for fluoro analog) |
| Conditions | Calculated properties (PubChem release 2025.04.14); qualitative metabolic stability prediction based on established medicinal chemistry principles [2] |
Why This Matters
The replacement of a metabolically labile aniline NH₂ with fluorine is a well‑validated strategy for improving metabolic stability and oral bioavailability, making the 4‑fluoro compound a strategically distinct choice for lead optimization programs that cannot tolerate metabolic soft spots.
- [1] PubChem. N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. CID 16227553. XLogP3 = 2.5, MW = 244.21. https://pubchem.ncbi.nlm.nih.gov/compound/16227553 (accessed 2026-04-30). View Source
- [2] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. (Review outlining the impact of fluorine substitution on metabolic stability and lipophilicity.) View Source
